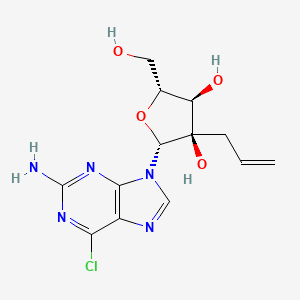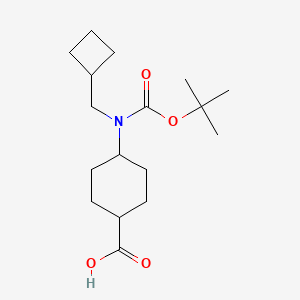![molecular formula C20H23N3O2 B12069223 endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine CAS No. 280762-05-2](/img/structure/B12069223.png)
endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine: is a complex organic compound that belongs to the family of tropane alkaloids
Preparation Methods
The synthesis of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction: This method involves the use of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Chemical Reactions Analysis
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
endo-8-Benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine can be compared with other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects, cocaine has a similar tropane structure but different functional groups.
Atropine: Used as a medication, atropine also shares the tropane scaffold but has distinct pharmacological properties.
Scopolamine: Another tropane alkaloid with applications in medicine, particularly for motion sickness and nausea.
The uniqueness of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine lies in its specific functional groups and the resulting biological activities, which differentiate it from other compounds in the same family .
Properties
CAS No. |
280762-05-2 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(1S,5R)-8-benzyl-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)20-9-5-4-8-19(20)21-16-12-17-10-11-18(13-16)22(17)14-15-6-2-1-3-7-15/h1-9,16-18,21H,10-14H2/t16?,17-,18+ |
InChI Key |
BAMBRAKLPMTTIS-AYHJJNSGSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)










